molecular formula C13H13N3O4 B447182 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid CAS No. 400752-48-9

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid

Cat. No.: B447182
CAS No.: 400752-48-9
M. Wt: 275.26g/mol
InChI Key: JJKZCGLFVALIHV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with nitro and methyl groups, and a benzoic acid moiety

Scientific Research Applications

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of these compounds is not specified in the sources I found .

Safety and Hazards

The safety data sheets for these compounds can be found at Echemi.com .

Future Directions

The future directions for these compounds are not specified in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-dimethylpyrazole to introduce the nitro group. This is followed by alkylation to attach the benzoic acid moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3,5-dimethyl-4-aminopyrazol-1-ylmethyl)-benzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)propanoic acid
  • 3-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)propanenitrile

Uniqueness

Compared to similar compounds, 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid has a unique combination of functional groups that confer distinct chemical properties and reactivity. This makes it particularly valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKZCGLFVALIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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